3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
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Overview
Description
Reagents: 2-hydroxymethyltetrahydrofuran, coupling agent (e.g., DCC - dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions
Reaction: The oxolane group is introduced via a coupling reaction with the benzamide.
Industrial Production Methods:
- The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Step 1: Synthesis of 5-chloro-4-methyl-1,3-benzothiazole
Reagents: 4-methyl-2-aminothiophenol, phosphorus oxychloride (POCl3)
Conditions: Reflux in POCl3
Reaction: The aminothiophenol undergoes cyclization to form the benzothiazole ring.
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Step 2: Synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Reagents: 5-chloro-4-methyl-1,3-benzothiazole, 3-chlorobenzoyl chloride
Conditions: Base (e.g., triethylamine) in anhydrous conditions
Reaction: The benzothiazole reacts with 3-chlorobenzoyl chloride to form the benzamide linkage.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the benzothiazole or benzamide moieties
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)
Products: Reduced forms of the benzothiazole or benzamide moieties
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Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Base (e.g., NaOH) in organic solvents
Products: Substituted derivatives at the chloro positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Amines or thiols, base (e.g., NaOH) in organic solvents
Major Products:
- Oxidized, reduced, or substituted derivatives of the original compound, depending on the reaction type and conditions.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Potential applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes.
- In medicinal applications, it may interact with specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-chloro-4-methyl-1H-pyrazole
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 3-chloro-4’-methylchalcone
Comparison:
- 3-chloro-4-methyl-1H-pyrazole: Similar in having a chloro and methyl group but differs in the core structure (pyrazole vs. benzothiazole).
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Shares the chloro and methyl groups but has a triazole ring instead of a benzothiazole.
- 3-chloro-4’-methylchalcone: Contains a chloro and methyl group but has a chalcone structure, differing significantly in its chemical properties and applications.
Uniqueness:
- The presence of both benzothiazole and oxolane groups in 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique compared to the similar compounds listed above. This unique structure may confer distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZLPJFHMFESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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